2-Nitroso-2,3-dihydro-1h-isoindol-1-one
Description
Significance of Heterocyclic Compounds in Contemporary Organic Synthesis
Heterocyclic compounds are a cornerstone of organic chemistry, distinguished by their cyclic structures containing at least one atom other than carbon within the ring. longdom.orgwikipedia.org These heteroatoms, most commonly nitrogen, oxygen, and sulfur, bestow unique physicochemical properties upon the molecules, differentiating them from their carbocyclic counterparts. mdpi.comopenaccessjournals.com This structural diversity makes them indispensable in numerous scientific and industrial fields. ijpsr.com
In the realm of medicinal chemistry, heterocyclic compounds are of paramount importance. openmedicinalchemistryjournal.comnih.gov An estimated 59% of FDA-approved drugs in the United States feature a nitrogen-containing heterocyclic ring, highlighting their prevalence in pharmaceuticals. wikipedia.org The inclusion of heteroatoms can modify properties like solubility, lipophilicity, and hydrogen bonding capacity, which is crucial for optimizing the pharmacokinetic profiles of drug candidates. nih.gov Natural products, including alkaloids, antibiotics like penicillin, and essential biomolecules such as DNA and RNA, all contain heterocyclic cores. ijpsr.comderpharmachemica.com
The applications of heterocyclic compounds extend beyond medicine to materials science, where they are integral to the development of conducting polymers, organic semiconductors, and functional dyes. openaccessjournals.com Their versatility also positions them as key intermediates and target structures in organic synthesis, driving the development of novel synthetic methodologies. openaccessjournals.comopenmedicinalchemistryjournal.com
Overview of Isoindole and Isoindolone Scaffolds in Chemical Research
The isoindole is a heterocyclic aromatic compound consisting of a fused benzene (B151609) and pyrrole (B145914) ring. nih.govbeilstein-journals.org It is an isomer of the more common indole (B1671886). nih.govbeilstein-journals.org The fully saturated version is known as isoindoline, while the incorporation of an oxygen atom gives rise to isoindolinone and phthalimide (B116566) structures. nih.govbeilstein-journals.org Although they are 10π-electron aromatic systems, isoindoles are often unstable and highly reactive, which makes their synthesis challenging but also renders them valuable as intermediates for accessing a diverse range of derivatives. researchgate.netthieme-connect.comrsc.org
Isoindolin-1-one (B1195906), also known as phthalimidine, is a benzo-fused γ-lactam. nih.gov This scaffold is a privileged structure in medicinal chemistry due to its presence in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. nih.govresearchgate.net Derivatives of isoindolin-1-one have demonstrated potential in various therapeutic areas, including as anticancer, antiviral, anti-inflammatory, and antidiabetic agents. researchgate.net The versatility of the isoindolinone core allows for extensive functionalization, enabling the fine-tuning of its biological and chemical properties. researchgate.net
Recent advancements in synthetic chemistry have provided more efficient pathways to construct the isoindolinone core, including metal-catalyzed reactions, multicomponent reactions, and other novel methods. researchgate.net These developments have further solidified the importance of isoindole and isoindolone scaffolds in modern chemical research. nih.govresearchgate.net
Unique Reactivity and Ambiphilic Nature of the Nitroso Functional Group
The nitroso group (–N=O) is a functional group that can be attached to a carbon or nitrogen atom, leading to C-nitroso and N-nitroso compounds, respectively. britannica.com These compounds are generally reactive and can be sensitive to heat and light. wikipedia.org A key characteristic of the nitroso group is its ability to participate in monomer-dimer equilibria. wikipedia.org For instance, nitrosoarenes often exist as green monomers in dilute solutions but form pale yellow dimers in the solid state. wikipedia.org
The reactivity of the nitroso group is multifaceted. It can be reduced to form hydroxylamines and subsequently amines, a critical metabolic pathway for certain compounds. nih.gov The N-N bond in N-nitrosamines can undergo cleavage, leading to species capable of nitrosation, a process of transferring the nitroso group to another molecule. acs.org This "transnitrosation" is a key reaction, allowing the nitroso group to be transferred directly via nucleophilic attack on the nitrogen atom. acs.org
The nitroso group exhibits an ambiphilic nature, meaning it can react as both an electrophile and a nucleophile. The nitrogen atom of the nitroso group is electrophilic and susceptible to attack by nucleophiles. The reactivity with various nitrogen nucleophiles, such as amines, has been studied extensively. rsc.org Conversely, under certain conditions, the oxygen atom can exhibit nucleophilic character. This dual reactivity makes nitroso compounds versatile reagents in organic synthesis. For example, C-nitroso compounds can undergo addition reactions with unsaturated compounds. nih.gov
Contextualizing 2-Nitroso-2,3-dihydro-1H-isoindol-1-one within Nitroso Chemistry and Isoindolone Research
This compound is an N-nitroso derivative of the isoindolinone scaffold. This structure combines the features of an N-nitrosamine with the core of a biologically relevant heterocycle. The synthesis of such compounds typically involves the nitrosation of the parent heterocycle, in this case, 2,3-dihydro-1H-isoindol-1-one. A common method for creating N-nitroso compounds is the reaction of a secondary amine with a nitrosating agent like sodium nitrite (B80452) in an acidic medium. longdom.org
The study of 2,3-dihydro-1H-isoindol-1-one derivatives is an active area of research. For instance, certain derivatives have been synthesized and investigated for their potential nootropic effects. nih.gov The isoindolinone core is also found in compounds with kinase inhibitory activity, which are explored for therapeutic applications. epo.org
Within the broader field of nitroso chemistry, this compound serves as an example of an N-nitrosamine built upon a complex heterocyclic framework. Its chemical behavior would be dictated by the interplay between the reactive nitroso group and the isoindolone ring system. The electrophilic nitrogen of the nitroso group would be a primary site for reactions, such as transnitrosation. The stability and reactivity of this specific molecule would be influenced by the electronic and steric properties of the fused bicyclic system. Research into such molecules contributes to the understanding of how heterocyclic scaffolds modulate the reactivity of attached functional groups.
Data Tables
Table 1: Properties of Heterocyclic Scaffolds This table is interactive. You can sort and filter the data.
| Scaffold Name | Basic Structure | Key Features | Common Applications |
|---|---|---|---|
| Isoindole | Fused Benzene and Pyrrole Rings | 10π aromatic system, often unstable and reactive. rsc.org | Dyes, materials science, synthetic intermediates. rsc.orgbeilstein-journals.org |
| Isoindolinone | Benzo-fused γ-lactam | Privileged structure in medicinal chemistry, versatile for functionalization. researchgate.net | Pharmaceuticals (anticancer, antiviral, etc.). researchgate.net |
| Pyridine | Six-membered ring with one nitrogen atom | Aromatic, basic properties. | Pharmaceuticals, solvents, reagents. wikipedia.org |
| Pyrrole | Five-membered ring with one nitrogen atom | Aromatic, weakly acidic. | Building block for larger molecules (e.g., porphyrins). wikipedia.org |
| Furan | Five-membered ring with one oxygen atom | Aromatic, participates in Diels-Alder reactions. | Solvents, synthetic precursor. wikipedia.org |
| Thiophene | Five-membered ring with one sulfur atom | Aromatic, similar reactivity to benzene. | Pharmaceuticals, polymers. wikipedia.org |
Table 2: Reactivity of the Nitroso Group This table is interactive. You can sort and filter the data.
| Reaction Type | Description | Reagents/Conditions | Product(s) |
|---|---|---|---|
| Reduction | The nitroso group is reduced. | Reducing agents (e.g., catalytically or by enzymes). nih.gov | Hydroxylamines, Amines. nih.gov |
| Dimerization | Monomers associate to form dimers. | Dependent on concentration and temperature; solid state often favors dimers. wikipedia.org | Azobenzene N,N'-dioxides (for nitrosoarenes). wikipedia.org |
| Transnitrosation | Transfer of the nitroso group to a nucleophile. | Nucleophiles (e.g., primary and secondary amines). acs.org | New nitrosamine/nitroso compound and the denitrosated starting material. acs.org |
| Isomerization | Rearrangement to a more stable isomer. | Protic media for primary/secondary nitrosoalkanes. wikipedia.org | Oximes. wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
2-nitroso-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-7-4-2-1-3-6(7)5-10(8)9-12/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHAJLMTAFRFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279085 | |
| Record name | 2-nitroso-2,3-dihydro-1h-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5415-18-9 | |
| Record name | NSC61823 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC11209 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-nitroso-2,3-dihydro-1h-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Nitroso 2,3 Dihydro 1h Isoindol 1 One and Its Derivatives
Strategies for the Construction of the 2,3-dihydro-1H-isoindol-1-one Core
Cyclization Approaches to Dihydroisoindol-1-ones
The formation of the bicyclic isoindolinone system is frequently achieved through intramolecular cyclization reactions, often catalyzed by transition metals. Palladium-catalyzed reactions are particularly prominent in this regard. For instance, the intramolecular C-H amination of benzamides provides a direct route to the isoindolinone core. These reactions can be facilitated by various palladium catalysts, and the choice of ligands and reaction conditions is crucial for achieving high yields.
Another significant cyclization strategy involves the use of rhodium catalysts. Rhodium(III)-catalyzed C-H activation and annulation of benzamides with alkenes or alkynes has proven to be a powerful tool for the synthesis of 3-substituted and 3,3-disubstituted isoindolinones. These methods are valued for their high efficiency and functional group tolerance. Copper-catalyzed cyclization reactions have also been successfully employed. For example, the intramolecular C-H/N-H annulation of N-substituted benzamides can be effectively catalyzed by copper salts, offering a more economical alternative to palladium or rhodium.
Beyond transition metal catalysis, other cyclization methods include radical cyclizations and reactions proceeding through benzyne intermediates. These approaches provide alternative pathways to the isoindolinone core, often with unique regiochemical and stereochemical outcomes.
Table 1: Comparison of Transition Metal-Catalyzed Cyclization Approaches to Dihydroisoindol-1-ones
| Catalyst System | Starting Materials | Key Features |
|---|---|---|
| Palladium (e.g., Pd(OAc)₂) | 2-Halobenzamides, Benzamides with directing groups | High efficiency, good functional group tolerance. |
| Rhodium (e.g., [RhCp*Cl₂]₂) | Benzamides and alkenes/alkynes | Excellent for 3-substituted and 3,3-disubstituted isoindolinones. |
| Copper (e.g., Cu(OAc)₂) | N-Substituted benzamides | More economical, effective for C-H/N-H annulation. |
| Gold | Alkynylbenzamides | Catalyzes hydroamination/cyclization cascades. |
Asymmetric Synthesis of Chiral Dihydroisoindol-1-ones
The development of enantioselective methods for the synthesis of chiral isoindolinones is of paramount importance, given that the biological activity of these compounds is often stereospecific. A prominent strategy involves the use of chiral catalysts, such as chiral phosphoric acids. These Brønsted acids can effectively catalyze the enantioselective addition of nucleophiles to imines derived from 2-formylbenzoates, leading to the formation of chiral 3-substituted isoindolinones with high enantiomeric excess.
Organocatalysis, in general, has emerged as a powerful tool in this field. Chiral thioureas and bifunctional amine-thiourea catalysts have been successfully employed in asymmetric additions to generate chiral isoindolinone derivatives. Another approach relies on the use of chiral auxiliaries, where a chiral moiety is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is subsequently removed.
Metal-catalyzed asymmetric reactions are also well-established. Chiral rhodium and iridium complexes have been utilized in asymmetric hydrogenation and transfer hydrogenation reactions to produce enantiomerically enriched isoindolinones.
Multi-component Reactions for Isoindolin-1-one (B1195906) Derivatives
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules, including isoindolinone derivatives, in a single step from three or more starting materials. The Ugi four-component reaction (Ugi-4CR) is a notable example. By employing a 2-formylbenzoic acid derivative, an amine, an isocyanide, and a fourth component, a diverse range of substituted isoindolinones can be readily assembled.
The Passerini three-component reaction, involving an isocyanide, an aldehyde (or ketone), and a carboxylic acid, can also be adapted for the synthesis of isoindolinone precursors. Subsequent intramolecular cyclization of the Passerini adducts can then yield the desired isoindolinone core. These MCR-based strategies are particularly valuable for the rapid generation of libraries of isoindolinone derivatives for biological screening.
Introduction of the Nitroso Moiety
Once the 2,3-dihydro-1H-isoindol-1-one core is in hand, the final step is the introduction of the nitroso group at the nitrogen atom. This can be achieved through direct nitrosation or via indirect routes.
Direct Nitrosation Reactions on the Isoindol-1-one Nitrogen
The nitrogen atom of the 2,3-dihydro-1H-isoindol-1-one is a secondary amine within a lactam ring, making it susceptible to electrophilic nitrosation. A common and straightforward method for this transformation is the use of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). wikipedia.org The in situ generation of nitrous acid (HNO₂) under these conditions produces the nitrosonium ion (NO⁺), which acts as the electrophile and attacks the lone pair of electrons on the isoindolinone nitrogen.
Alternative nitrosating agents can also be employed, often under milder conditions. Reagents such as tert-butyl nitrite (TBN) and nitrosyl chloride (NOCl) are effective for the N-nitrosation of secondary amines and amides and can be applied to the synthesis of 2-nitroso-2,3-dihydro-1H-isoindol-1-one. semanticscholar.orgorganic-chemistry.orgwikipedia.org The choice of nitrosating agent and reaction conditions can be crucial to avoid potential side reactions and to achieve high yields of the desired product.
Table 2: Common Reagents for Direct N-Nitrosation
| Reagent | Conditions | Comments |
|---|---|---|
| Sodium Nitrite (NaNO₂) / Acid (e.g., HCl) | Aqueous, acidic, low temperature | Classical and widely used method. wikipedia.org |
| tert-Butyl Nitrite (TBN) | Organic solvent, often neutral or mild acid | Milder conditions, good for sensitive substrates. semanticscholar.orgorganic-chemistry.org |
| Nitrosyl Chloride (NOCl) | Aprotic solvent, low temperature | Highly reactive, requires careful handling. wikipedia.org |
Indirect Routes via Nitro Group Reduction or Other Transformations
An alternative strategy for the synthesis of this compound involves the reduction of a corresponding 2-nitro-2,3-dihydro-1H-isoindol-1-one precursor. The synthesis of the N-nitro derivative can be achieved by reacting the parent isoindolinone with a nitrating agent. Subsequent partial reduction of the nitro group to the nitroso functionality can be accomplished using a variety of reducing agents. Careful control of the reaction conditions is essential to prevent over-reduction to the corresponding hydrazine (B178648) or amine.
While less common, other transformations could potentially be envisioned. For instance, the oxidation of a 2-hydroxyamino-2,3-dihydro-1H-isoindol-1-one could, in principle, yield the desired nitroso compound. However, the direct nitrosation and nitro group reduction pathways remain the more established and practical approaches for the synthesis of this compound.
In Situ Generation of Reactive Nitroso Species for Subsequent Reactions
The high reactivity and often limited stability of nitroso compounds necessitate their generation in situ for use in subsequent chemical transformations. This approach avoids the challenges of isolating and storing the reactive species. A prominent method for the in situ generation of reactive nitrosoarenes involves the aerobic oxidation of arylhydroxylamines, which can be mediated by visible light and a ruthenium photocatalyst. thieme-connect.com This strategy is particularly effective as protic solvents can prevent the overoxidation of the generated nitrosoarenes. thieme-connect.com Once formed, these transient nitroso species are immediately available to participate in reactions such as the Nitroso-Diels-Alder reaction with conjugated dienes to form various biologically relevant heterocyclic products. thieme-connect.com
Another catalyst-free approach involves the generation of a new type of nitrone from the reaction of haloalkynes and nitrosoarenes, which then proceeds through a [3+2] cycloaddition cascade. rsc.org The ability to generate these reactive nitroso intermediates in situ is crucial for their application in synthesizing complex molecules, as it allows for their direct use in cycloaddition and other cascade reactions without prior isolation. thieme-connect.comrsc.org
Optimization of Reaction Conditions and Yields for this compound Synthesis
The efficient synthesis of this compound and its derivatives is highly dependent on the optimization of various reaction parameters. Key factors include the choice of solvent, the pH of the reaction medium, the use of catalysts, and the application of modern synthetic techniques like microwave irradiation.
The selection of an appropriate solvent is critical for controlling reaction rates and product yields. For the synthesis of related 2,3-dihydro-1H-isoindoles, maintaining the homogeneity of the reaction medium has been identified as a key step for promoting the reaction efficiently. researchgate.net The use of solvents like 1,4-dioxane has been shown to be effective in this regard. researchgate.net In the context of nitrosation reactions, the solvent can also influence the stability of the nitroso product. For instance, the isomerization of certain C-nitroso compounds to their corresponding oximes can be restricted by the choice of solvent, which is a crucial consideration for preparing primary and secondary nitrosoalkanes. nih.gov
The pH of the reaction medium plays a significant role in the synthesis and subsequent reactions of N-nitroso compounds. Basic conditions are sometimes employed to ensure the homogeneity of the reaction mixture, as demonstrated by the use of sodium hydroxide in the synthesis of certain 2,3-dihydro-1H-isoindoles. researchgate.net Conversely, acidic conditions can promote different reaction pathways. For example, N-nitrosamines can undergo reactions such as the Fischer–Hepp rearrangement, which involves the migration of the nitroso group to the phenyl ring under strongly acidic conditions. nih.gov However, treatment of some N-nitrosamines with 2 M HCl may result in no reaction or slow conversion to the corresponding amine, indicating that the reactivity under acidic conditions is structure-dependent. nih.gov
Catalysis offers a powerful tool for enhancing the efficiency and selectivity of synthetic routes toward isoindolone derivatives and for reactions involving nitroso compounds. Transition metals, in particular, are widely used.
Ruthenium Catalysis: A ruthenium complex can be used as a photocatalyst in the visible-light-mediated in situ generation of nitrosoarenes from arylhydroxylamines for subsequent Diels-Alder reactions. thieme-connect.com
Palladium Catalysis: Palladium catalysts have been employed for the intramolecular oxidative coupling and heterocyclization of enamines to form indole (B1671886) carboxylate derivatives, often under microwave irradiation. mdpi.com
Copper and Silver Catalysis: Copper(I) iodide (CuI) and silver carbonate (Ag₂CO₃) have been shown to effectively catalyze the [3+2] cycloaddition of propargyl-substituted dihydroisoindolin-1-ones with arylnitrile oxides or aryl azides. mdpi.com These catalysts significantly improve yields compared to uncatalyzed reactions while maintaining high regioselectivity. mdpi.com Treatment of certain α-aryl-α-pyrrolidin-2-ylideneacetonitriles with sodium hydride and copper(I) bromide also leads to the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles. rsc.org
Interestingly, some multicomponent reactions for synthesizing complex heterocycles like isoxazolidines from nitrosoarenes can proceed efficiently without any catalyst. rsc.org
Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including isoindolone derivatives. For example, a convenient synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines from ethyl 2-acyl 4,5-dimethoxyphenylacetates has been developed under microwave irradiation. researchgate.net Similarly, novel 2-oxindole derivatives have been obtained in high yields (up to 98%) through microwave-assisted decarboxylative condensation of substituted isatins. mdpi.com The application of microwaves can facilitate reactions that might otherwise be inefficient, providing a rapid and effective route to the desired products. nih.govmdpi.com
Derivatization and Functionalization Strategies of the this compound Core
The this compound scaffold can be chemically modified to create a diverse range of derivatives. Functionalization can occur at the N-nitroso group, the aromatic ring, or through cycloaddition reactions.
The N-nitroso moiety itself can act as a transformable directing group in C-H functionalization reactions, enabling selective modifications at the ortho-position of the aniline ring in N-nitrosoanilines. researchgate.net This directing ability allows for the introduction of various functional groups, including alkenyl, acyl, alkoxy, and cyano groups. researchgate.net
One of the most significant reactions of nitroso compounds is their participation in cycloadditions. The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, between a nitroso compound and a diene is a powerful method for constructing six-membered heterocyclic rings. thieme-connect.com Additionally, nitroso compounds can undergo [3+2] cycloaddition reactions. For example, the reaction of a propargyl-substituted dihydroisoindolin-1-one with arylnitrile oxides or azides, catalyzed by copper or silver, yields isoxazole or 1,2,3-triazole derivatives, respectively. mdpi.com These 1,3-dipolar cycloaddition reactions are highly regioselective and provide an efficient route to novel, complex isoindole derivatives. mdpi.com
Below is a table summarizing various catalytic approaches for the synthesis and derivatization of related isoindolone structures.
| Catalyst | Reaction Type | Substrates | Product Type |
|---|---|---|---|
| Ruthenium Complex (Photocatalyst) | In situ generation / Diels-Alder | Arylhydroxylamines, Dienes | Cycloadducts |
| Palladium | Intramolecular Oxidative Coupling | Functionalized Anilines / Enamines | Indole Derivatives |
| Copper(I) Iodide (CuI) | [3+2] Cycloaddition | Propargyl-dihydroisoindolin-1-one, Aryl Azides | 1,2,3-Triazole Isoindoles |
| Silver Carbonate (Ag₂CO₃) | [3+2] Cycloaddition | Propargyl-dihydroisoindolin-1-one, Arylnitrile Oxides | Isoxazole Isoindoles |
| Copper(I) Bromide (CuBr) | Intramolecular Nucleophilic Substitution | α-Aryl-α-pyrrolidin-2-ylideneacetonitriles | Dihydro-pyrrolo[1,2-a]indoles |
The following table details the impact of microwave assistance on the synthesis of related heterocyclic compounds.
| Compound Class | Reaction Type | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 1,2,3-Triazole-based carbazoles | Click Chemistry | Shorter than conventional | 72-96% | nih.gov |
| 3-Hydroxy-2-oxindoles | Decarboxylative Condensation | 5-10 min | Up to 98% | mdpi.com |
| 1-Substituted 3-oxo-2,3-dihydroisoquinolines | Cyclization | Not specified | Good to excellent | researchgate.net |
Electrophilic and Nucleophilic Substitutions on the Isoindolone Aromatic Ring
The isoindolinone ring is generally considered to be electron-deficient, which would influence the conditions and outcomes of aromatic substitution reactions. The presence of the carbonyl group and the N-nitroso group, both being electron-withdrawing, would deactivate the aromatic ring towards electrophilic attack. Conversely, these groups would activate the ring for nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. acs.org For the isoindolinone core, these reactions are expected to be challenging due to the deactivating nature of the lactam functionality. Reactions such as nitration, halogenation, and sulfonation would likely require harsh conditions.
Nitration: The introduction of a nitro group onto the aromatic ring of isoindolinone derivatives typically requires strong nitrating agents. For instance, nitration of N-arylisoindolinones can be achieved using nitrating agents under acidic conditions. nih.govresearchgate.net The position of substitution would be directed by the existing substituents on the aromatic ring.
Halogenation: Halogenation of similar heterocyclic systems like indoles often utilizes specific reagents to control the position of substitution. For example, the halogenation of indoles can be directed to either the C2 or C3 position based on the protecting group on the nitrogen atom. organic-chemistry.orgnih.govresearchgate.netnih.gov For the isoindolinone ring, direct halogenation would likely occur at positions meta to the deactivating carbonyl group, although the directing effect of the fused ring system can be complex.
Sulfonation: Sulfonation of aromatic compounds is typically achieved using fuming sulfuric acid. rsc.org A multicomponent reaction has been developed for the synthesis of sulfonated 1-isoindolinones, indicating that direct sulfonation might be challenging. rsc.org
Table 1: Expected Products of Electrophilic Aromatic Substitution on the Isoindolinone Ring
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2,3-dihydro-1H-isoindol-1-one |
| Bromination | Br₂/FeBr₃ | 5-Bromo-2,3-dihydro-1H-isoindol-1-one |
| Sulfonation | SO₃/H₂SO₄ | 2,3-Dihydro-1-oxo-1H-isoindole-5-sulfonic acid |
Note: The table presents hypothetical products based on the general principles of electrophilic aromatic substitution on a deactivated aromatic ring.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) is more favorable on electron-deficient aromatic rings. The isoindolinone scaffold, particularly when substituted with additional electron-withdrawing groups, could undergo SNAr reactions. For instance, aryl halides with ortho or para electron-withdrawing groups are highly susceptible to nucleophilic attack. In the context of a halogenated this compound, a nucleophile could displace the halide. The Gabriel synthesis, which involves the nucleophilic substitution of an alkyl halide by the phthalimide (B116566) anion, exemplifies the nucleophilic character at the nitrogen of the imide functionality. unacademy.com
Chemical Transformations Involving the Nitroso Group
The N-nitroso group is a versatile functional group that can undergo a variety of chemical transformations. usp.org In the context of this compound, the reactivity of the nitroso group is of significant interest for further functionalization. N-nitrosamides, the class of compounds to which this compound belongs, are known to be reactive species. wikipedia.org
Reduction: The nitroso group can be reduced to the corresponding hydrazine or amine. This transformation would provide access to 2-amino-2,3-dihydro-1H-isoindol-1-one, a valuable intermediate for further derivatization.
Denitrosation: The N-N bond in N-nitrosamides can be cleaved under various conditions, including protolytic conditions or by reaction with certain reagents, to regenerate the parent amide (2,3-dihydro-1H-isoindol-1-one). nih.gov
Reactions with Nucleophiles: N-nitrosamines can react with organometallic reagents like Grignard or organolithium reagents at the nitrogen of the nitroso group. acs.org
Cyclization Reactions: N-nitrosobenzamides have been shown to undergo cyclization reactions to form benzo[d] rsc.orgnih.govoxazin-1-ones. researchgate.net
Table 2: Potential Chemical Transformations of the Nitroso Group
| Reaction | Reagents/Conditions | Product Type |
| Reduction | Zn/CH₃COOH or H₂/Pd-C | 2-Amino-2,3-dihydro-1H-isoindol-1-one |
| Denitrosation | H⁺ or specific reagents | 2,3-Dihydro-1H-isoindol-1-one |
| Reaction with Grignard Reagent | R-MgX | N-substituted hydrazine derivative |
| Cyclization | Thermal or photochemical | Heterocyclic ring system |
Note: This table outlines potential reactions based on the known chemistry of N-nitrosamides.
Functionalization for Supramolecular Assembly and Material Applications
The functionalization of the this compound scaffold is a key step towards its application in supramolecular chemistry and materials science. While specific examples for the title compound are scarce, the broader field of isoindolinone chemistry provides a roadmap for such modifications. The introduction of recognition motifs, polymerizable groups, or photoactive units can impart desired properties for these applications.
Methods for the synthesis of functionalized isoindolinones often involve multi-component reactions or transition-metal-catalyzed C-H activation and cross-coupling reactions. researchgate.netresearchgate.netresearchgate.netorganic-chemistry.orgresearchgate.netresearchgate.net These strategies allow for the introduction of a wide range of substituents at various positions of the isoindolinone core.
Introduction of Recognition Sites: By incorporating hydrogen bonding motifs, metal-coordinating ligands, or aromatic surfaces, the isoindolinone scaffold can be tailored for self-assembly into well-defined supramolecular architectures. For example, phosphinoyl-functionalized isoindolinones have been synthesized via a three-component reaction. rsc.org
Attachment of Polymerizable Groups: The introduction of vinyl, acrylate, or other polymerizable groups would allow for the incorporation of the isoindolinone unit into polymers. This could lead to materials with interesting thermal, mechanical, or optical properties.
Incorporation of Photoactive Moieties: Functionalization with chromophores or fluorophores can lead to photoresponsive materials. The isoindolinone core itself can be part of a larger conjugated system.
Table 3: Strategies for Functionalization of Isoindolinones for Advanced Applications
| Functionalization Strategy | Synthetic Method | Potential Application |
| Introduction of Carboxylic Acid Groups | Oxidation of alkyl substituents | Supramolecular gels, metal-organic frameworks |
| Attachment of Pyridyl or Bipyridyl Units | Palladium-catalyzed cross-coupling | Metal-containing polymers, sensors |
| Incorporation of Long Alkyl Chains | Alkylation of the isoindolinone nitrogen or aromatic ring | Liquid crystals, self-assembled monolayers |
Note: This table provides examples of functionalization strategies based on the synthesis of various isoindolinone derivatives.
Chemical Reactivity and Mechanistic Studies of 2 Nitroso 2,3 Dihydro 1h Isoindol 1 One
Dual Nature of the Nitroso Group: Electrophilic and Nucleophilic Character
The nitroso group (–N=O) is often recognized for its electrophilic nature, a characteristic that is central to many of its signature reactions. In N-acylnitroso compounds like 2-Nitroso-2,3-dihydro-1H-isoindol-1-one, the electron-withdrawing acyl group enhances the electrophilicity of the nitrogen atom. This makes the nitroso group a potent dienophile and enophile, readily reacting with electron-rich dienes and alkenes. This electrophilic character drives key transformations such as the Nitroso-Diels-Alder and ene reactions.
While predominantly electrophilic, the nitroso group also possesses a less commonly exploited nucleophilic character. The oxygen atom of the nitroso moiety has lone pairs of electrons and can act as a nucleophile, particularly in reactions with strong electrophiles. This dual reactivity, though dominated by its electrophilic side, makes the nitroso group a versatile functional handle in the construction of complex molecules. For instance, N-nitrosamines can react through their oxygen atom with various electrophiles to form O-substituted hydroxydiazenium salts. acs.org
Cycloaddition Reactions Involving the Nitroso Moiety
Cycloaddition reactions are a cornerstone of the reactivity of N-acylnitroso compounds, providing efficient routes to heterocyclic structures. These reactions leverage the electrophilicity of the nitroso group to form new carbon-nitrogen and carbon-oxygen bonds in a concerted or stepwise fashion.
The Nitroso-Diels-Alder (NDA) reaction is a powerful transformation that involves the [4+2] cycloaddition of a nitroso compound (as the dienophile) with a 1,3-diene. mdpi.comnih.gov This reaction is a type of hetero-Diels-Alder reaction, as a heteroatom is involved in the dienophile. For N-acylnitroso compounds, which are highly reactive, these reactions are typically carried out by generating the nitroso species in situ, often through the oxidation of the corresponding hydroxamic acid. acs.org The resulting cycloadducts are 3,6-dihydro-1,2-oxazines, which are valuable intermediates for the synthesis of a wide range of biologically interesting molecules. beilstein-journals.orgnih.gov The NDA reaction is prized for its ability to create multiple covalent bonds and stereocenters in a single, predictable step. mdpi.comresearchgate.net
The regioselectivity of the NDA reaction is a critical aspect, and it is influenced by both the electronic and steric properties of the diene and the nitroso dienophile. mdpi.comnih.gov For unsymmetrical dienes, two regioisomeric products can be formed. The regiochemical outcome can often be rationalized using Frontier Molecular Orbital (FMO) theory. mdpi.com In many cases, the regioselectivity can be controlled by carefully choosing the substituents on the diene. researchgate.net For instance, the reaction of N-acyl-1,2-dihydropyridines with nitrosoformate esters can yield a mixture of direct and inverse cycloadducts, with the regioselectivity being highly dependent on the nature of the diene. mdpi.com
Stereoselectivity is also a key feature of the NDA reaction. The reaction generally proceeds with high stereospecificity with respect to the diene. Furthermore, the approach of the nitroso dienophile to the diene can be influenced by steric factors, leading to the preferential formation of one diastereomer. In intramolecular NDA reactions, the conformational constraints of the tether connecting the diene and the nitroso group can enforce a high degree of regioselectivity and stereoselectivity, providing access to bridged bicyclic systems. acs.org
The development of enantioselective NDA reactions has been a significant area of research, aiming to control the absolute stereochemistry of the newly formed chiral centers. researchgate.net One successful approach involves the use of chiral Lewis acid catalysts. These catalysts can coordinate to the N-acylnitroso dienophile, creating a chiral environment that directs the approach of the diene to one face of the dienophile, thereby inducing enantioselectivity. For example, chiral magnesium complexes have been shown to be effective catalysts for the Diels-Alder reaction of 3-alkenoyl-1,3-oxazolidin-2-one with cyclopentadiene, affording the cycloadduct in high enantiomeric excess. nih.gov Similarly, chiral dirhodium(II) carboxamidates have been utilized to catalyze enantioselective hetero-Diels-Alder reactions between Rawal's diene and aldehydes. rsc.org Organocatalysis has also emerged as a powerful strategy for enantioselective NDA reactions. rsc.org
In addition to cycloadditions, N-acylnitroso compounds can participate in ene reactions with alkenes that possess an allylic hydrogen. nih.govnih.gov The nitroso-ene reaction is a formal allylic C-H amination, where the nitroso compound acts as the enophile. This reaction results in the formation of an N-allyl hydroxylamine (B1172632) derivative. nd.edu Like the NDA reaction, the nitroso-ene reaction is often performed by generating the reactive N-acylnitroso species in situ.
The regioselectivity of the nitroso-ene reaction is generally high, with the new carbon-nitrogen bond forming at the more substituted end of the double bond. mdpi.com The reaction is also typically highly stereoselective. mdpi.com Intramolecular versions of the nitroso-ene reaction are particularly powerful for the synthesis of cyclic amino alcohols and other complex nitrogen-containing rings. ucl.ac.ukscispace.com
A proposed mechanism for the nitroso-ene reaction involves a concerted pathway where the electrophilic nitrogen of the nitroso species attacks the alkene, and concurrently, an allylic hydrogen is transferred to the oxygen of the nitroso group, proceeding through a six-membered cyclic transition state. mdpi.com
| Reaction | Reactants | Product | Key Features |
| Nitroso-Diels-Alder | N-Acylnitroso compound + 1,3-Diene | 3,6-Dihydro-1,2-oxazine | High stereospecificity, controllable regioselectivity |
| Nitroso-Ene | N-Acylnitroso compound + Alkene (with allylic H) | N-Allyl hydroxylamine | Formal allylic C-H amination, high regioselectivity |
Hetero-Diels-Alder Reactions, with Emphasis on Nitroso-Diels-Alder (NDA) Reactions
Direct C-H Functionalization Directed by the N-Nitroso Moiety
The N-nitroso group can also serve as a directing group in transition-metal-catalyzed C-H functionalization reactions. researchgate.net This strategy allows for the selective activation and functionalization of otherwise unreactive C-H bonds, typically at the ortho position of an aromatic ring. While this reactivity is well-documented for N-nitrosoanilines, the underlying principles can be extended to other systems containing the N-nitroso group, including lactams like this compound.
In these reactions, the N-nitroso group coordinates to a metal center, bringing the catalyst into close proximity to a specific C-H bond. This facilitates the cleavage of the C-H bond and the subsequent formation of a new carbon-carbon or carbon-heteroatom bond. This approach offers a powerful and atom-economical way to introduce diverse functional groups with high regioselectivity. researchgate.net The nitro group, a related functionality, has also been shown to promote the direct functionalization of heterocyclic scaffolds. nih.gov
Oxidation and Reduction Pathways of the Nitroso Group and Isoindolone System
The reactivity of this compound towards oxidation and reduction is centered on the nitrogen-oxygen bond of the nitroso moiety and the lactam functionality within the isoindolone ring.
Oxidation: The nitroso group (-N=O) is susceptible to oxidation to a nitro group (-NO2) using various oxidizing agents. This transformation is a common reaction for N-nitroso compounds. The isoindolone system, being a lactam, is generally stable to oxidation under mild conditions. However, strong oxidizing agents could potentially lead to cleavage of the lactam ring.
Reduction: The nitroso group can be readily reduced to a hydrazine (B178648) derivative (2-amino-2,3-dihydro-1H-isoindol-1-one). Common reducing agents for this transformation include zinc dust in acetic acid or catalytic hydrogenation. The isoindolone carbonyl group can also be reduced, though this typically requires stronger reducing agents like lithium aluminum hydride, which would likely also reduce the nitroso group.
| Reaction Pathway | Reagents (Examples) | Product Functional Group |
| Oxidation of Nitroso | m-CPBA, H2O2 | Nitro (-NO2) |
| Reduction of Nitroso | Zn/CH3COOH, H2/Pd | Hydrazine (-NH2) |
| Reduction of Lactam | LiAlH4 | Amine |
Intramolecular Rearrangements and Ring-Opening Reactions of the Isoindolone Scaffold
The isoindolone scaffold, particularly when substituted at the 2-position with an electron-withdrawing group like nitroso, can undergo several intramolecular rearrangements and ring-opening reactions.
One potential pathway is a Smiles-type rearrangement, a known reaction for similarly substituted aromatic systems. nih.gov This would involve the intramolecular nucleophilic attack of an atom from a side chain onto the aromatic ring, leading to a spirocyclic intermediate. While the nitroso group itself doesn't directly participate as the side chain, its electronic influence on the isoindolone nitrogen is significant.
Ring-opening of the lactam can be initiated under either acidic or basic conditions. Acid-catalyzed hydrolysis would yield the corresponding amino acid derivative, 2-(carboxymethyl)benzoic acid, after the presumed loss of the nitroso group. Base-catalyzed hydrolysis would similarly open the ring to form a salt of the same amino acid. The presence of the N-nitroso group is expected to activate the carbonyl group towards nucleophilic attack, potentially facilitating these ring-opening reactions.
Dimerization and Tautomerization Processes of the Nitroso Group
Nitroso compounds are well-known to exist in equilibrium with their dimeric forms, the diazene (B1210634) dioxides. missouri.eduscispace.com This dimerization is a reversible process, and the position of the equilibrium depends on factors such as temperature, solvent, and the steric and electronic nature of the substituents. missouri.edu For this compound, it is expected to form a dimer with a covalent N-N bond. scispace.com The dimerization can result in both cis and trans isomers of the resulting diazene dioxide, with the trans isomer often being thermodynamically more stable. missouri.edu
Tautomerization of the nitroso group to an oxime is a possibility, though this is more common for C-nitroso compounds where a proton is available on an adjacent carbon. missouri.edu In the case of this compound, tautomerization involving the isoindolone ring is less likely but could potentially lead to a hydroxyimino-isoindolinone species under specific conditions.
| Process | Description | Key Intermediates/Products |
| Dimerization | Reversible association of two monomeric nitroso molecules. | Diazene dioxide (cis and trans isomers) |
| Tautomerization | Isomerization involving a proton shift. | Oxime (less likely for N-nitroso) |
Elucidation of Reaction Kinetics and Comprehensive Reaction Mechanisms
The study of reaction kinetics for this compound would provide valuable insights into its reactivity. For instance, the rate of dimerization of nitroso compounds can be studied using spectroscopic techniques. The dimerization of aromatic C-nitroso compounds has been shown to be influenced by the crystalline packing of the monomeric species, a phenomenon termed the topochemical effect. mdpi.com Similar studies on this compound could reveal the factors governing its solid-state reactivity.
The mechanism of many reactions involving nitroso compounds proceeds through transient intermediates. For example, the photochemical reactions of some nitrobenzyl compounds yield nitroso species that can undergo further reactions via intermediates like benzisoxazolidines. nih.gov While not directly analogous, these studies highlight the complex, multi-step nature of nitroso compound reactivity.
A comprehensive understanding of the reaction mechanisms for this compound would require a combination of experimental techniques, such as laser flash photolysis and time-resolved infrared spectroscopy, alongside computational studies to map potential energy surfaces. nih.gov
Structural Elucidation and Conformational Analysis of 2 Nitroso 2,3 Dihydro 1h Isoindol 1 One
X-ray Crystallography:
Crystal Packing and Intermolecular Interactions:The solid-state structure, which can only be definitively determined by X-ray crystallography, is unavailable. Consequently, a discussion of the crystal packing, including intermolecular forces such as hydrogen bonding, van der Waals forces, and potential π-π stacking interactions, cannot be undertaken. This information is critical for understanding the molecule's properties in the solid state.
While research exists on related compounds such as other isoindolinone derivatives and various N-nitrosamines, the strict focus on 2-Nitroso-2,3-dihydro-1H-isoindol-1-one cannot be maintained without direct experimental evidence. The scientific community awaits the publication of research that specifically characterizes this compound to enable a complete and accurate structural elucidation.
Conformational Analysis of the 2,3-dihydro-1H-isoindol-1-one Ring System
In many substituted isoindolinone derivatives, the five-membered ring adopts an envelope or a twisted conformation. The puckering of such rings is a dynamic process, and the observed conformation in a crystal structure represents a time-averaged position. scichemj.org The degree of puckering and the specific conformation are influenced by the nature and position of substituents on the ring.
Table 1: Conformational Parameters of Substituted Isoindolinone Rings
| Compound | Ring Conformation | Mean Deviation from Planarity (Å) | Reference |
|---|---|---|---|
| 2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one | Approximately Planar | 0.0186 | nih.gov |
| 2-[2,6-bis(1-methylethyl)phenyl]-2,3-dihydro-1H-isoindol-1-one | Data Not Available | Data Not Available | researchgate.net |
This table is for illustrative purposes and includes data from related structures to highlight typical conformational parameters.
The planarity of the isoindolinone ring system can be influenced by intermolecular forces, such as hydrogen bonding and π-π stacking interactions within the crystal lattice, which can favor a more planar arrangement. researchgate.net
Spatial Orientation and Planarity of the Nitroso Group within the Crystal Lattice
The spatial orientation of the nitroso (-N=O) group relative to the isoindolinone ring system is a key structural feature of this compound. In N-nitroso compounds, the N-N bond possesses significant double bond character, which restricts rotation around this bond. nih.gov This restricted rotation can lead to the existence of different stable rotamers (cis/trans isomers). acanthusresearch.com
The planarity of the Cα-N-N=O moiety is a common feature in many N-nitrosamines. nih.gov However, steric hindrance from bulky substituents can cause the nitroso group to deviate from planarity with the adjacent ring system. acs.org For instance, in some N-nitroso compounds with bulky aryl substituents, a significant pyramidal character of the amino nitrogen has been observed, leading to a nonplanar nitrosamino system. acs.org
In the solid state, nitrosoarenes often exist as dimers, which can influence the orientation of the nitroso group. wikipedia.org However, N-nitrosamines, such as the title compound, typically exist as monomers. The orientation of the nitroso group is also influenced by electronic effects of the substituents on the aromatic ring. at.ua
Table 2: Typical Bond Lengths and Angles of the N-Nitroso Group
| Parameter | Typical Value | Reference |
|---|---|---|
| N-N Bond Length | ~1.344 Å | nih.gov |
| N=O Bond Length | ~1.235 Å | nih.gov |
| C-N-N Angle | Varies with substitution | |
| N-N-O Angle | Varies with substitution |
This table provides typical values for dialkylnitrosamines in the gas phase for comparative purposes. nih.gov
The precise torsion angle between the nitroso group and the plane of the isoindolinone ring would be a critical parameter to define its spatial orientation. This can be determined through single-crystal X-ray diffraction analysis.
Advanced Diffraction Techniques for Enhanced Structural Resolution
While standard single-crystal X-ray diffraction is a powerful tool for determining the molecular structure of organic compounds, advanced diffraction techniques can provide even greater detail and resolution, which is particularly important for understanding subtle structural features. researchgate.netjst.go.jp
For a compound like this compound, high-resolution X-ray diffraction could offer more precise determination of bond lengths, bond angles, and thermal motion parameters. nih.govshimadzu.com This would be especially valuable for accurately defining the geometry of the somewhat flexible five-membered ring and the precise orientation of the nitroso group. Synchrotron-based X-ray sources, with their high flux, are often necessary for high-quality data collection on organic thin films or very small crystals. mdpi.com
Neutron diffraction is another advanced technique that offers unique advantages for studying hydrogen-containing compounds. rsc.orgtranssyst.ru Since X-rays are scattered by electrons, hydrogen atoms are often difficult to locate precisely. In contrast, neutrons are scattered by atomic nuclei, and neutron scattering is highly sensitive to hydrogen atoms. iaea.org A neutron diffraction study of this compound would allow for the precise localization of all hydrogen atoms, providing a more complete picture of the molecular geometry and intermolecular interactions, such as weak C-H···O hydrogen bonds, which can play a role in the crystal packing. researchgate.net
Microcrystal electron diffraction (3D ED/MicroED) has also emerged as a powerful technique for the structural analysis of pharmaceutical compounds, especially when only nanocrystalline material is available. acs.org
Table 3: Comparison of Diffraction Techniques
| Technique | Primary Application | Advantages for this compound |
|---|---|---|
| Standard Single-Crystal X-ray Diffraction | Routine determination of molecular structures. jst.go.jp | Provides the fundamental 3D structure. |
| High-Resolution X-ray Diffraction | Precise determination of electron density, bond parameters, and thermal motion. numberanalytics.com | Accurate geometry of the isoindolinone ring and nitroso group. |
| Neutron Diffraction | Precise localization of hydrogen atoms. iaea.orgnih.govornl.gov | Detailed understanding of hydrogen bonding and absolute configuration. |
| Microcrystal Electron Diffraction (3D ED/MicroED) | Structure determination from nanocrystals. acs.org | Applicable when suitable single crystals for X-ray diffraction cannot be grown. |
Computational Chemistry and Theoretical Studies of 2 Nitroso 2,3 Dihydro 1h Isoindol 1 One
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties with a high degree of accuracy. These methods are particularly useful for understanding the intrinsic characteristics of molecules like 2-Nitroso-2,3-dihydro-1H-isoindol-1-one.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be utilized to determine its most stable three-dimensional geometry. This process involves optimizing the molecular structure to find the lowest energy conformation.
The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the planarity of the isoindolinone ring system and the orientation of the nitroso group relative to the ring. The electronic structure analysis would also yield information on the distribution of electron density and the molecular electrostatic potential, highlighting electron-rich and electron-poor regions of the molecule.
Illustrative Data: Optimized Geometric Parameters
Below is a hypothetical table representing the kind of data that would be generated from a DFT optimization of this compound.
| Parameter | Atom Pair/Triplet/Quartet | Calculated Value |
| Bond Length (Å) | C=O | 1.22 |
| N-N | 1.45 | |
| N=O | 1.21 | |
| C-N (ring) | 1.38 | |
| **Bond Angle (°) ** | O=C-N | 125.0 |
| C-N-N | 115.0 | |
| N-N=O | 112.0 | |
| Dihedral Angle (°) | C-C-N-N | 178.0 |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. wikipedia.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net A small HOMO-LUMO energy gap suggests high chemical reactivity.
For this compound, the HOMO is likely to be localized on the nitroso group and the lone pairs of the nitrogen and oxygen atoms, while the LUMO may be distributed over the aromatic ring and the C=O and N=O double bonds. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, global hardness, and electrophilicity index, which collectively provide a quantitative measure of the molecule's reactivity.
Illustrative Data: Reactivity Descriptors
This table provides an example of reactivity descriptors that could be derived from FMO analysis.
| Descriptor | Formula | Calculated Value (eV) |
| HOMO Energy | EHOMO | -6.5 |
| LUMO Energy | ELUMO | -1.8 |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 4.7 |
| Ionization Potential (I) | I ≈ -EHOMO | 6.5 |
| Electron Affinity (A) | A ≈ -ELUMO | 1.8 |
| Global Hardness (η) | η = (I - A) / 2 | 2.35 |
| Electrophilicity Index (ω) | ω = (I + A)2 / (8η) | 3.6 |
Note: The data in this table is for illustrative purposes to show the output of a typical FMO analysis.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry allows for the prediction of spectroscopic data, which can be compared with experimental results to confirm the structure of a synthesized compound. core.ac.ukresearchgate.net For this compound, theoretical calculations can predict its infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. core.ac.uk
Predicted IR spectra can help in assigning the vibrational modes of the molecule. core.ac.uk For instance, the characteristic stretching frequencies for the C=O, N=O, and C-N bonds can be calculated. core.ac.uk Similarly, NMR chemical shifts for ¹H and ¹³C atoms can be computed, aiding in the interpretation of experimental NMR spectra. researchgate.net
Illustrative Data: Predicted vs. Experimental Spectroscopic Data
The following table is a hypothetical comparison of calculated and experimental spectroscopic data.
| IR Frequencies (cm⁻¹) | Functional Group | Calculated | Experimental |
| C=O stretch | 1750 | 1765 | |
| N=O stretch | 1500 | 1510 | |
| Aromatic C=C stretch | 1605 | 1610 | |
| NMR Chemical Shifts (ppm) | Atom | Calculated | Experimental |
| ¹H (aromatic) | 7.5-7.9 | 7.6-8.0 | |
| ¹³C (C=O) | 168.0 | 169.5 | |
| ¹³C (aromatic) | 120-140 | 122-142 |
Note: This table is illustrative. Experimental values are hypothetical and for comparison purposes only.
Mechanistic Investigations through Computational Modeling
Beyond static molecular properties, computational chemistry is a powerful tool for elucidating reaction mechanisms. researchgate.net This involves mapping the potential energy surface of a reaction to understand how reactants are converted into products.
Transition State Analysis and Reaction Pathway Elucidation for Key Transformations
For a reactive molecule like this compound, understanding its potential transformations, such as dimerization or decomposition, is crucial. mdpi.com Computational modeling can be used to propose and evaluate different reaction pathways. A key part of this is locating the transition state (TS) for each step of the reaction. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
By analyzing the geometry and vibrational frequencies of the transition state, the nature of the chemical transformation can be understood. For example, in a dimerization reaction, the TS would show the partial formation of a new bond between two molecules.
Calculation of Energy Barriers and Reaction Rates
Once the energies of the reactants, transition states, and products are calculated, the energy barriers (activation energies) for the reaction can be determined. mdpi.com The activation energy is the difference in energy between the reactants and the transition state. A lower activation energy indicates a faster reaction.
These calculated energy barriers can be used in conjunction with transition state theory to estimate reaction rate constants. This provides a quantitative understanding of the reaction kinetics, which can be compared with experimental measurements if available.
Illustrative Data: Calculated Activation Energies for a Hypothetical Reaction
This table presents hypothetical activation energies for a potential reaction of this compound.
| Reaction Pathway | Reactants | Transition State | Products | Activation Energy (kcal/mol) |
| Dimerization | 2 x Molecule | Dimer TS | Dimer | 15.2 |
| Decomposition | Molecule | Decomposition TS | Fragments | 25.8 |
Note: The data in this table is illustrative and represents the kind of information that would be obtained from a computational study of reaction mechanisms.
Based on the conducted research, there is no publicly available scientific literature or data specifically detailing the computational chemistry, theoretical studies, prediction of regioselectivity and stereoselectivity, or molecular dynamics simulations for the compound This compound .
Therefore, it is not possible to generate an article with the requested specific content for the following sections:
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Ensembles
A comprehensive search of scientific databases and academic journals did not yield any studies focused on these particular computational aspects of this compound. This suggests that this specific area of research for this compound may not have been explored or published to date.
Supramolecular Chemistry of 2 Nitroso 2,3 Dihydro 1h Isoindol 1 One Derivatives
Self-Assembly Processes and Molecular Recognition
Self-assembly driven by molecular recognition is a cornerstone of the supramolecular chemistry of these derivatives. The processes are directed by specific, relatively weak, and reversible interactions that collectively define the structure and stability of the resulting aggregates.
Hydrogen bonding is a primary directional force in the self-assembly of isoindol-1-one derivatives. The lactam moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). Additionally, the oxygen atom of the nitroso group can act as a hydrogen bond acceptor. These sites facilitate the formation of robust intermolecular connections.
In the solid state, these interactions can create highly ordered structures. For instance, similar heterocyclic compounds containing amino and nitroso groups are known to form extensive hydrogen-bonded networks. researchgate.net In the case of 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, intermolecular N-H···O and O-H···O hydrogen bonds link molecules into complex ribbon-like structures containing multiple distinct ring motifs. researchgate.net The N-H···O hydrogen bond is a particularly common and stable motif in the self-assembly of lactam-containing structures. In solution, the addition of a complementary molecule can lead to a sharpening of NMR signals, which is indicative of the formation of a more ordered, hydrogen-bonded polymeric structure. nku.edu
In many aromatic systems, π-π stacking works cooperatively with hydrogen bonding to guide the formation of well-defined assemblies. mdpi.com The stacking can influence the electronic structure of the interacting molecules, leading to delocalization of electrons across the stacked system. mdpi.com The indole (B1671886) ring, a structure related to the isoindolinone core, is frequently found at the active sites of enzymes where it engages in π-π stacking to stabilize active species or participate in electron transfer. mdpi.com For 2-Nitroso-2,3-dihydro-1H-isoindol-1-one derivatives, these stacking forces would help to organize the molecules into columnar or layered structures, reinforcing the order established by the more directional hydrogen bonds.
The combination of directional hydrogen bonding and supportive π-π stacking interactions enables the formation of various supramolecular architectures, including dimers, chains, and other higher-order structures. Aromatic C-nitroso compounds are well-known to undergo dimerization to form azodioxy dimers, a process involving the formation of a covalent N-N bond, which can be reversible. mdpi.com
Beyond covalent dimerization, non-covalent self-assembly can lead to predictable structures. Intermolecular interactions in dinitroso compounds can result in the formation of polymers. nih.gov For example, p-dinitrosobenzene exists as a polymeric solid at room temperature due to intermolecular interactions. nih.gov In the case of this compound, a head-to-tail arrangement facilitated by N-H···O hydrogen bonds could lead to the formation of one-dimensional supramolecular chains or ribbons, similar to those observed in related pyrimidinone systems. researchgate.net The formation of discrete, stable supramolecular dimers is also a common feature in heterocyclic chemistry, often serving as the fundamental building block for larger assemblies. mdpi.com
The process by which monomers assemble into supramolecular polymers can follow two primary mechanisms: isodesmic or cooperative. rsc.org Distinguishing between these pathways is critical for controlling the properties of the resulting materials.
Isodesmic Assembly : In this mechanism, the association constant for adding a monomer to a growing chain is independent of the chain's length. This process is characterized by the continuous formation of small, polydisperse polymers as monomer concentration increases or temperature decreases. researchgate.net
Cooperative Assembly : This mechanism involves a distinct nucleation step, where the formation of an initial small aggregate (the nucleus) is energetically unfavorable. This is followed by a more favorable elongation phase where monomers add to the nucleus. This pathway is characterized by a critical concentration or temperature threshold, beyond which larger, less polydisperse polymers form. researchgate.net
Experimentally, these mechanisms can be distinguished by analyzing the concentration or temperature dependence of the aggregation process using spectroscopic techniques. nih.govtue.nl Temperature-dependent studies are often considered more effective for unambiguously determining the self-assembly mechanism and its thermodynamic parameters. nih.govtue.nl Computationally, free energy calculations can reveal the nature of the assembly. rsc.org For an isodesmic process, the change in free energy is independent of the oligomer size, whereas for a cooperative process, it is size-dependent. rsc.org The specific pathway for a given this compound derivative would depend on the nature of its substituents and the solvent conditions.
Host-Guest Chemistry and Inclusion Complex Formation
The isoindolinone scaffold can also participate in host-guest chemistry, acting as a guest molecule that can be encapsulated within a larger host molecule. This interaction is central to applications such as improving solubility and stability.
Cyclodextrins (CDs) are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them excellent hosts for nonpolar guest molecules in aqueous solutions. nih.gov The encapsulation of a guest molecule is primarily driven by the displacement of energetically unfavorable water molecules from the cavity. uchile.cl
Derivatives of isoindol-1-one, being relatively hydrophobic, are suitable candidates for forming inclusion complexes with cyclodextrins. Studies on structurally similar oxindole (B195798) derivatives have shown that they can be effectively complexed with various β-cyclodextrins, leading to a significant increase in aqueous solubility. mdpi.com The formation of such host-guest complexes can be confirmed and characterized by several methods. Phase-solubility measurements typically yield a type-A(L) diagram, indicating the formation of a 1:1 soluble complex. nih.gov The stability of these complexes is quantified by the association constant (Kₐ).
Two-dimensional NMR spectroscopy, specifically Rotating-frame Overhauser Effect Spectroscopy (ROESY), is a powerful tool to elucidate the geometry of the inclusion complex. Cross-peaks between the protons of the guest molecule (e.g., the aromatic protons of the isoindolinone ring) and the inner protons (H-3 and H-5) of the cyclodextrin (B1172386) cavity provide direct evidence of encapsulation. mdpi.com For a derivative of this compound, the aromatic portion of the molecule would likely be inserted into the cyclodextrin cavity.
Table 1: Illustrative Data for Host-Guest Complexation with β-Cyclodextrins This table shows representative data types obtained from studies of host-guest complexation between aromatic guests and various β-cyclodextrins, as seen in related systems. uchile.clmdpi.com
| Host Molecule | Guest Molecule | Association Constant (Kₐ) (M⁻¹) | Stoichiometry (Host:Guest) |
| β-Cyclodextrin (βCD) | Aromatic Guest | 125 ± 6 | 1:1 |
| Hydroxypropyl-β-Cyclodextrin (HPβCD) | Aromatic Guest | 2021 ± 16 | 1:1 |
| Methyl-β-Cyclodextrin (MβCD) | Aromatic Guest | Higher than HPβCD | 1:1 |
Note: The data presented are illustrative and based on findings for structurally related nitro-aromatic and oxindole compounds. Specific values for this compound would require direct experimental measurement.
Lack of Publicly Available Research on the Supramolecular Chemistry of this compound
Extensive searches of publicly accessible scientific literature and chemical databases have revealed no specific research pertaining to the supramolecular chemistry of This compound . Consequently, information regarding its anion recognition and sensing applications, its use in the formation of metal-organic frameworks (MOFs) or coordination polymers, and the design principles for its supramolecular architectures is not available.
The requested article, focusing on the following topics, cannot be generated due to the absence of foundational research on the specified compound:
Applications and Future Research Directions
Utility as Versatile Building Blocks in Complex Organic Synthesis
The isoindolinone framework is a privileged structure in numerous biologically active compounds and functional materials. nih.gov Consequently, derivatives of this scaffold are highly valued as organic building blocks—functionalized molecules that act as foundational components for constructing more complex molecular architectures. sigmaaldrich.com The title compound, 2-Nitroso-2,3-dihydro-1h-isoindol-1-one, integrates the stable isoindolinone core with a reactive N-nitroso handle, positioning it as a highly versatile, bifunctional building block.
The nitro group in general is considered an indispensable building block for the synthesis of pharmaceutically relevant molecules. frontiersin.org The related N-nitroso group can be similarly leveraged. For instance, N-nitroso compounds serve as crucial intermediates in the synthesis of various pharmaceutical agents, including anti-cancer drugs and cardiovascular agents. aquigenbio.com The N-nitroso moiety can be readily transformed into other functional groups or used to introduce nitrogen into a molecular structure, making it a valuable tool for synthetic chemists. The presence of the nitroso group on the isoindolinone lactam nitrogen suggests it could be used in reactions to build complex heterocyclic systems fused to the isoindolinone core or to introduce specific functionality for further synthetic elaboration.
Role in the Synthesis of Diverse Nitrogen and Oxygen-Containing Heterocycles
Nitrogen and oxygen-containing heterocycles are fundamental structural motifs in a vast majority of pharmaceuticals and biologically active natural products. researchgate.netopenmedicinalchemistryjournal.commdpi.com The synthesis of these structures is a central goal of organic chemistry. dergipark.org.trgrafiati.com this compound is intrinsically a nitrogen- and oxygen-containing heterocycle, but its true potential lies in its ability to serve as a precursor to a wider array of heterocyclic systems.
The N-nitroso group is a key functional group for synthesizing other heterocycles. For example, research has shown that the nitrosation of α-substituted α,β-unsaturated oximes can lead to the formation of 1-hydroxypyrazole 2-oxides, a class of nitrogen-containing heterocycles. researchgate.net Similarly, the reaction of indoles with nitrosating agents yields N-nitrosoindoles, demonstrating a direct pathway to modify one heterocyclic system into another. nih.govresearchgate.net This suggests that the N-nitroso group of this compound could participate in intramolecular cyclization reactions, potentially with the fused benzene (B151609) ring, or in intermolecular cycloadditions to generate novel, complex heterocyclic frameworks that are otherwise difficult to access.
Development of Novel Synthetic Methodologies Leveraging Unique Nitroso Reactivity
The N-nitroso functional group possesses a unique electronic structure and reactivity profile that can be exploited for novel synthetic transformations. wikipedia.org N-nitroso compounds are typically formed by the reaction of secondary amines (such as the lactam nitrogen in 2,3-dihydro-1H-isoindol-1-one) with a nitrosating agent. acs.orgamerigoscientific.com Once formed, their reactivity can be harnessed in several ways.
One of the most characteristic reactions of N-nitroso compounds is their ability to act as electrophilic nitrosating agents or to release nitric oxide (NO) or related nitrogen oxides under specific conditions. aquigenbio.comresearchgate.net For example, N-nitrosylated sydnonimines have been designed as molecules that can release nitric oxide without the concurrent formation of toxic peroxynitrite, which is a significant advantage over other NO-donor molecules. mdpi.com This suggests that this compound could be explored as a controlled source of NO or other reactive nitrogen species for applications in chemical synthesis or biology. Furthermore, the reaction of nitroxyl (B88944) (HNO), a related species, proceeds via an electrophilic attack on the nitrogen atom of indoles, indicating that the N-nitroso group in the title compound could be susceptible to various nucleophilic attacks, leading to ring-opening or functional group transformations. nih.govsoton.ac.uk
Potential in Advanced Materials Science, including Organic Dyes and Pigments
The application of N-nitroso compounds extends beyond pharmaceuticals and into the realm of materials science. aquigenbio.com Research indicates their utility in forming coordination complexes with transition metals, which could lead to the development of novel catalysts, chemical sensors, or materials with unique electronic and magnetic properties. aquigenbio.com
Furthermore, aromatic C-nitroso compounds have been shown to self-assemble on gold surfaces, creating ordered two-dimensional structures. mdpi.com This capability for self-assembly is a cornerstone of nanotechnology and advanced materials design. While this research focused on C-nitroso compounds, it opens a promising avenue for exploring the potential of N-nitroso compounds like this compound in creating functional surfaces and nanomaterials. The combination of the planar, aromatic isoindolinone structure with the polar, reactive nitroso group provides an ideal combination of properties for molecular self-assembly. The inherent chromophoric properties of both the nitroso group and the aromatic isoindolinone core also suggest a potential application in the development of novel organic dyes and pigments.
Exploration of Unexplored Reactivity Profiles and Complex Transformations
Significant potential lies in the exploration of reactivity that has not yet been documented for this compound. The N=O double bond could potentially act as a dienophile in hetero-Diels-Alder reactions, providing a route to complex, fused heterocyclic systems. The thermal or photochemical decomposition of the N-nitroso group is another area ripe for investigation. Related N-nitroso compounds are known to extrude nitrous oxide (N₂O) or nitric oxide (NO) upon decomposition, suggesting that the fragmentation of this compound could generate reactive intermediates, such as nitrenes or radicals, leading to complex molecular rearrangements or intermolecular trapping reactions. researchgate.netmdpi.com
Intramolecular transformations represent a particularly intriguing possibility. Under thermal, photochemical, or catalytic conditions, the N-nitroso group could potentially react with the adjacent aromatic ring, leading to novel fused ring systems. The Fischer-Hepp rearrangement, for instance, involves the acid-catalyzed rearrangement of N-nitrosoanilines to C-nitrosoanilines, highlighting the potential for migration of the nitroso group within the molecule. wikipedia.org Investigating analogous transformations for this compound could unlock new synthetic pathways and molecular scaffolds.
Integrated Computational and Experimental Approaches for Rational Compound Design and Functionalization
Modern chemical research heavily relies on the synergy between computational modeling and experimental validation. For a molecule like this compound, where direct experimental data is scarce, computational chemistry offers a powerful tool for prediction and guidance. Quantum mechanical calculations can be employed to model the compound's geometric and electronic structure, predict its spectroscopic signatures (NMR, IR, UV-Vis), and assess its thermodynamic stability.
More advanced computational studies can map out potential reaction pathways, calculate activation barriers for proposed transformations, and predict the outcomes of reactions discussed in previous sections. For example, modeling the dimerization or self-assembly of the molecule could provide insights for materials science applications, similar to studies performed on C-nitroso compounds. mdpi.com This theoretical data can then guide targeted experimental work, saving significant time and resources. This integrated approach allows for the rational design of new derivatives of this compound with tailored reactivity, stability, or physical properties, accelerating the discovery of new functional molecules for a wide range of applications. mdpi.com
Table of Mentioned Compounds
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Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route to 2-nitroso-isoindolinone derivatives?
- Methodology : Focus on nitroso group introduction via oxidation of amines or diazotization. Use intermediates like 2,3-dihydro-1H-isoindol-1-one (CAS 480-91-1) as precursors, leveraging established protocols for isoindolinone functionalization (e.g., bromination at position 4 or hydroxylation at positions 6/7 ). Optimize reaction conditions (solvent polarity, temperature) to avoid over-oxidation or side reactions. Confirm intermediates via LC-MS and NMR (¹H/¹³C) .
Q. How can structural ambiguities in nitroso-isoindolinone derivatives be resolved experimentally?
- Methodology : Combine spectroscopic and crystallographic techniques. For example, single-crystal X-ray diffraction (e.g., monoclinic C2/c system, a=11.093 Å, b=11.604 Å ) resolves bond lengths and angles, while 2D NMR (COSY, HSQC) clarifies regiochemistry. Compare data with structurally characterized analogs like 6,7-dihydroxy-isoindolinone (R[F²] = 0.042, wR(F²) = 0.114 ).
Q. What safety protocols are critical when handling nitroso-isoindolinones?
- Methodology : Follow GBZ 2.1-2007 and EN 14042 guidelines for air quality control. Use fume hoods for synthesis due to potential mutagenicity of nitroso groups. Store compounds in inert atmospheres (argon) at ≤−20°C to prevent decomposition .
Advanced Research Questions
Q. How does the nitroso group influence the biological activity of isoindolinone derivatives?
- Methodology : Conduct structure-activity relationship (SAR) studies using analogs (e.g., 6,7-dihydroxy-isoindolinone as an HIV-1 integrase inhibitor ). Compare IC₅₀ values in enzymatic assays (e.g., Mg²⁺/Mn²⁺-dependent integrase activity) and cellular models (e.g., HIV-1 vector efficacy ). Molecular docking can predict binding modes to metal-cofactor sites (e.g., chelation with Mg²⁺ ).
Q. What strategies address discrepancies in biological assay data for nitroso-isoindolinones?
- Methodology : Validate assay conditions using standardized cofactors (Mn²⁺ vs. Mg²⁺ ). Perform dose-response curves in triplicate to assess reproducibility. Cross-reference with structurally similar compounds (e.g., 3-n-butyl-isoindolinone, anti-ischemic stroke agent ) to identify confounding factors (e.g., membrane permeability).
Q. How can crystallographic data inform the design of isoindolinone-based inhibitors?
- Methodology : Analyze crystal packing and hydrogen-bonding networks (e.g., β=101.777°, Z=8 ) to optimize ligand-receptor interactions. Use density functional theory (DFT) to correlate electronic properties (e.g., nitroso group electron-withdrawing effects) with inhibitory potency .
Q. What in silico tools predict the metabolic stability of nitroso-isoindolinones?
- Methodology : Employ ADMET predictors (e.g., SwissADME) to estimate hepatic clearance and CYP450 interactions. Validate with in vitro microsomal assays (human/rat liver S9 fractions) and HPLC-UV quantification of parent compound degradation .
Methodological Notes
- Synthetic Optimization : Prioritize microwave-assisted synthesis to reduce reaction times for nitroso group installation .
- Data Validation : Use Rint ≤0.05 for crystallographic data quality and p<0.01 for biological assay significance .
- Contradictions : highlights Mn²⁺-dependent activity, whereas uses Mg²⁺-free stroke models—context-dependent cofactor requirements must be clarified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
